molecular formula C11H14N2O3 B1386465 2-(Piperidin-4-yloxy)isonicotinic acid CAS No. 1086379-88-5

2-(Piperidin-4-yloxy)isonicotinic acid

Cat. No. B1386465
M. Wt: 222.24 g/mol
InChI Key: GQIROGXKABDVPK-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yloxy)isonicotinic acid” is a compound that contains a piperidine ring and an isonicotinic acid group . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of “2-(Piperidin-4-yloxy)isonicotinic acid” involves a piperidine ring and an isonicotinic acid group . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxylic group results in zigzag and linear molecular packing modes .

Scientific Research Applications

Anticancer Applications of Piperidine

  • Application Summary: Piperidine, a major alkaloid extracted from black pepper, has been observed to have therapeutic properties against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
  • Methods of Application: The exact methods of application are not specified in the source, but it mentions that piperidine acts as a potential clinical agent against cancers when treated alone or in combination with some novel drugs .
  • Results/Outcomes: Piperidine leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .

Cisplatin-Modified Isonicotinic Acid in Bio-MOFs

  • Application Summary: Isonicotinic acid, a pyridine derivative, can be modified with cisplatin to create a novel compound called “nicoplatin”. This compound has potential to be employed as a linker in bio-metal–organic frameworks (bioMOFs) synthesis and has good stability .
  • Methods of Application: A substitution reaction possibly occurs on the axial position of oxoplatin by isonicotinic acid ligand to create "nicoplatin" .
  • Results/Outcomes: The obtained compound was fully characterized with FTIR, 1 H-NMR, 13 C-NMR, ESI–MS and elemental analyses .

Antibacterial Applications of 2-Piperidin-4-yl-Benzimidazoles

  • Application Summary: A series of 2-piperidin-4-yl-benzimidazoles were synthesized and evaluated for antibacterial activities . These benzimidazoles are effective against both Gram-positive and Gram-negative bacteria of clinical importance, particularly enterococci, and represent a new class of potential antibacterial agents .
  • Methods of Application: The exact methods of application are not specified in the source, but it mentions that certain compounds inhibit bacterial growth with low micromolar minimal inhibitory concentration (MIC) .
  • Results/Outcomes: The synthesized 2-piperidin-4-yl-benzimidazoles showed promising antibacterial activities .

Derivatives of Isonicotinic Acid

  • Application Summary: Isonicotinic acid, a pyridine derivative, can be modified to create various derivatives such as isoniazid, iproniazid, nialamide, ethionamide, and dexamethasone isonicotinate . These derivatives have various applications in medicinal chemistry .
  • Methods of Application: The exact methods of application are not specified in the source, but it mentions that these derivatives are created through various chemical reactions .
  • Results/Outcomes: The obtained derivatives have been used in various medicinal applications .

properties

IUPAC Name

2-piperidin-4-yloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)8-1-6-13-10(7-8)16-9-2-4-12-5-3-9/h1,6-7,9,12H,2-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIROGXKABDVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238447
Record name 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yloxy)isonicotinic acid

CAS RN

1086379-88-5
Record name 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086379-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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